molecular formula C16H18N2O2 B1365575 ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate CAS No. 93019-39-7

ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Cat. No. B1365575
CAS RN: 93019-39-7
M. Wt: 270.33 g/mol
InChI Key: HSDPYKRWVHJZGY-UHFFFAOYSA-N
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Description

Ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a chemical compound with the molecular formula C16H18N2O2 . It is a member of the indazole family, which is a group of heterocyclic aromatic organic compounds .


Molecular Structure Analysis

The molecular structure of ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate consists of a phenyl group attached to the 1-position of a tetrahydroindazole ring, and a carboxylate ester group attached to the 3-position . The tetrahydroindazole ring is a seven-membered ring with two nitrogen atoms .


Physical And Chemical Properties Analysis

Ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has a molecular weight of 270.33 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Novel Compound Synthesis

  • Ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate and its derivatives are explored for their potential in synthesizing novel compounds. For instance, the synthesis of 3-(3-(1-benzyl-1H-indazol-3-yl)phenyl)acrylic acid (21) was investigated for its differentiation and proliferation effects on HL-60 cells, with or without all-trans retinoic acid (ATRA), showing promising results (郭瓊文, 2006).

Antiinflammatory Activity

  • A series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids synthesized from ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate were investigated for their antiinflammatory activity. The most active compound in this series was found to be 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid, showing significant efficacy in the carrageenan edema test (Nagakura et al., 1979).

General Synthesis Applications

  • The compound has been used in various general synthesis applications to develop a range of novel structures. For example, it was used in a phosphine-catalyzed [4 + 2] annulation to synthesize highly functionalized tetrahydropyridines (Zhu et al., 2003). It was also part of the synthesis process of novel Hsp90 inhibitors, demonstrating its versatility in the creation of various biologically active molecules (Wang Xiao-long, 2011).

Antimicrobial Activity

  • The compound was used in the synthesis of novel indazole bearing oxadiazole derivatives, and the antimicrobial activity of these synthesized compounds was extensively studied, showing promising results (Ghelani et al., 2017).

Crystal and Molecular Structure Analysis

  • Ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has been subject to crystal and molecular structure analyses to understand its characteristics and potential applications further. This includes its use in the synthesis of important intermediates in the synthesis of the anticoagulant, apixaban (Wang et al., 2017).

Future Directions

Indazole compounds have shown a wide range of biological activities, suggesting that they have potential for development into therapeutic agents for various diseases . Therefore, future research could focus on exploring the medicinal properties of ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate and related compounds.

properties

IUPAC Name

ethyl 1-phenyl-4,5,6,7-tetrahydroindazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-2-20-16(19)15-13-10-6-7-11-14(13)18(17-15)12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDPYKRWVHJZGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C2=C1CCCC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

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